Quinolino[3,2,1-de]acridine-5,9-dione
Description
Contextualization within Polycyclic Aromatic Compounds and Heterocyclic Chemistry Research
Quinolino[3,2,1-de]acridine-5,9-dione is a prominent member of the class of polycyclic aromatic compounds (PACs) and, more specifically, nitrogen-containing heterocyclic compounds. Its structure is characterized by a fused system of aromatic rings, a defining feature of PACs. The incorporation of a nitrogen atom within the fused ring system, a hallmark of heterocyclic chemistry, introduces unique electronic and chemical properties not typically found in their purely carbocyclic counterparts.
The field of heterocyclic chemistry is vast, with applications ranging from medicinal chemistry to materials science. rsc.org Within this field, the synthesis of complex, fused N-heterocycles like this compound is a testament to the advancements in synthetic organic chemistry. nih.gov The rigid planarity of the acridine (B1665455) core is a key feature that facilitates its interaction with biological macromolecules and its performance in electronic devices. nih.gov
Historical Development of Research on this compound and Related Scaffolds
The synthesis of acridine and acridone (B373769) derivatives, the foundational scaffolds of this compound, has a rich history dating back to the late 19th and early 20th centuries. Early methods, such as the Jourdan synthesis in 1885, laid the groundwork for constructing these complex aromatic systems. umn.edu A significant breakthrough came with Fritz Ullmann's discovery in 1903 that copper could catalyze the coupling of aryl amines and aryl halides, a reaction now known as the Ullmann condensation. umn.edursc.org This reaction became a cornerstone for the synthesis of N-arylanthranilic acids, which are key precursors to acridones. rsc.org
The subsequent cyclization of these precursors, often facilitated by dehydrating agents like polyphosphoric acid (PPA), allowed for the formation of the acridone core. rsc.org While the specific historical timeline for the first synthesis of this compound is not extensively documented in the readily available literature, its synthesis logically follows from these established methodologies for constructing complex acridone structures. A plausible synthetic route involves the intramolecular cyclization of a suitably substituted N-phenylanthranilic acid derivative. One such method involves the Ullmann reaction between 3,5-dimethyl-2,6-dicyanoaniline and 4-iodotoluene (B166478), followed by intramolecular electrophilic cyclization in polyphosphoric acid to yield a tetramethyl derivative of the target compound. researchgate.net
Significance of this compound as a Core Structure in Functional Materials Research
The rigid and planar molecular structure of this compound, combined with its inherent electronic properties, makes it a highly significant core structure, or building block, for the development of functional materials. rsc.org Its utility is particularly prominent in the field of organic light-emitting diodes (OLEDs).
The key to its significance lies in its ability to serve as a multiple resonance (MR) core. rsc.orgresearchgate.net This effect, arising from the specific arrangement of electron-donating and accepting groups, leads to a small singlet-triplet energy gap (ΔEST). rsc.org A small ΔEST is a critical requirement for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. kyushu-u.ac.jp
The this compound framework provides a robust and tunable platform for designing TADF emitters. By strategically attaching various donor moieties to the core, researchers can fine-tune the electronic properties of the resulting molecule to achieve desired emission colors and high efficiencies. rsc.org The staggered arrangement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in these systems facilitates MR, which in turn leads to narrower emission bandwidths, a crucial factor for achieving high color purity in displays. researchgate.net
Key Properties of this compound Derivatives in Functional Materials
| Property | Significance in Functional Materials |
| Rigid and Planar Structure | Enhances intermolecular interactions and charge transport properties. |
| Multiple Resonance (MR) Core | Leads to a small singlet-triplet energy gap (ΔEST), enabling Thermally Activated Delayed Fluorescence (TADF). |
| Inherent Donor-Acceptor Character | Facilitates charge transfer, which is crucial for optoelectronic applications. |
| Tunable Electronic Properties | Allows for the modification of emission color and efficiency through the attachment of various substituents. |
Overview of Current Research Trajectories and Challenges Pertaining to this compound
Current research on this compound is heavily focused on its application as a high-performance material for OLEDs, particularly as a TADF emitter. The primary goal is to develop emitters that exhibit high external quantum efficiencies (EQEs), narrow emission spectra for high color purity, and long operational lifetimes.
A key research trajectory involves the rational design and synthesis of novel derivatives. This is achieved by introducing different substituent groups at various positions on the this compound core. For instance, attaching carbazole (B46965) moieties has been shown to influence the donor-acceptor interaction, leading to variations in the singlet-triplet energy gap and photoluminescence quantum yield (PLQY). rsc.org Weakening the donor-acceptor interaction has been demonstrated to be a successful strategy for constructing highly efficient MR-TADF emitters. rsc.org
Despite the promising results, several challenges remain. A significant hurdle is the simultaneous achievement of high efficiency and narrow emission, especially for blue emitters which are crucial for full-color displays. researchgate.net While the MR-TADF approach has shown great promise in narrowing emission, further optimization is needed. Another challenge lies in the synthetic accessibility and scalability of these complex molecules. Multi-step synthetic routes can be inefficient and costly, hindering their commercial viability. Furthermore, the long-term stability of these materials under operational conditions in OLED devices is a critical area of ongoing investigation.
Recent Research Highlights on this compound Derivatives
| Derivative | Key Finding |
| QAOCz3 (Carbazole-substituted) | Achieved a high photoluminescence quantum yield of 98.9% and a small singlet-triplet energy gap of 0.16 eV, leading to an OLED with a maximum external quantum efficiency of 21.1% and a narrow full-width at half maximum of 40 nm. rsc.org |
| tQAO-2DBT and tQAO-2DBF (Dibenzothiophene and Dibenzofuran-substituted) | These nitrogen/carbonyl-based MR-TADF emitters were developed to achieve narrow emission for high-performance OLEDs. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H11NO2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9(21),10,12,15,17,19-nonaene-8,14-dione |
InChI |
InChI=1S/C20H11NO2/c22-19-12-6-1-3-10-16(12)21-17-11-4-2-7-13(17)20(23)15-9-5-8-14(19)18(15)21/h1-11H |
InChI Key |
YDGSSOWNWNPOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Quinolino 3,2,1 De Acridine 5,9 Dione
Established Synthetic Pathways for the Quinolino[3,2,1-de]acridine-5,9-dione Core
The construction of the this compound nucleus is a complex undertaking that typically involves multi-step reaction sequences. These pathways rely on the careful selection and assembly of precursor molecules to build the fused ring system.
Multi-step Reaction Sequences for this compound Synthesis
The synthesis of the this compound core is often achieved through a sequence of reactions that form the constituent quinoline (B57606) and acridine (B1665455) moieties. One notable example is the synthesis of a substituted derivative, 3,6,8,11-tetramethyl-5H,9H-quino[3,2,1-de]acridine-5,9-dione. This process begins with an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an amine. smolecule.com In this specific synthesis, the reaction between 3,5-dimethyl-2,6-dicyanoaniline and 4-iodotoluene (B166478) yields 2-(bis(4-methylphenyl)amino)-4,6-dimethylisophthalonitrile. smolecule.com
Following the Ullmann condensation, the resulting intermediate undergoes an intramolecular electrophilic cyclization. This is typically achieved by heating the compound in a strong acid medium, such as polyphosphoric acid. smolecule.com The nitrile groups participate in this cyclization, leading to the formation of the fused aromatic system of 3,6,8,11-tetramethyl-5H,9H-quino[3,2,1-de]acridine-5,9-dione. smolecule.com
While the Friedländer annulation is a well-established method for the synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive α-methylene group, its specific application to the direct synthesis of the complex this compound core is not extensively detailed in the literature. mdpi.comwikipedia.orglibretexts.orgatlanchimpharma.com This classical method, however, remains a fundamental strategy in the broader context of quinoline synthesis and could potentially be adapted for the construction of precursors to the target molecule.
Role of Precursor Compounds in this compound Construction
The selection of precursor compounds is critical in defining the final structure and substitution pattern of the this compound derivative. The substituents on the initial reactants are carried through the synthetic sequence, allowing for the targeted placement of functional groups on the final molecule.
In the synthesis of 3,6,8,11-tetramethyl-5H,9H-quino[3,2,1-de]acridine-5,9-dione, the choice of 3,5-dimethyl-2,6-dicyanoaniline and 4-iodotoluene directly leads to the presence and position of the four methyl groups in the final product. smolecule.com The dicyanoaniline derivative provides the central benzene (B151609) ring and the nitrogen atom of the quinoline moiety, while the two nitrile groups are essential for the subsequent cyclization step. The 4-iodotoluene introduces the tolyl groups that will form part of the acridine segment.
The nature of these precursors dictates the reaction conditions required for successful synthesis. For instance, the Ullmann condensation is specifically suited for the coupling of aryl halides with amines, making it an appropriate choice for the initial C-N bond formation in the example provided. smolecule.com The stability and reactivity of the functional groups on the precursors must also be considered to ensure they are compatible with the reaction conditions of each step in the multi-step synthesis.
Strategies for Peripheral Functionalization of this compound
Peripheral functionalization of the this compound core is a key strategy for modulating its electronic and photophysical properties. By introducing various substituents at specific positions on the aromatic framework, researchers can fine-tune the molecule's characteristics for specific applications.
Introduction of Electron-Donating Moieties onto this compound
The introduction of electron-donating groups is a common strategy to alter the optoelectronic properties of aromatic compounds. In the context of this compound derivatives, this has been demonstrated through the attachment of carbazole (B46965) moieties, which are known for their electron-donating nature.
For example, in the synthesis of isomeric thermally activated delayed fluorescence (TADF) emitters, a 9-phenyl-9H-carbazole (PhCz) unit was attached to a 3,11-diphenylthis compound core. organic-chemistry.org The specific synthetic route to achieve this functionalization would typically involve the synthesis of a suitably functionalized (e.g., halogenated) this compound precursor, followed by a cross-coupling reaction with the carbazole-containing nucleophile. The strategic placement of these electron-donating groups can significantly influence the molecule's frontier molecular orbital energy levels and, consequently, its emission characteristics. organic-chemistry.org
Halogenation and Subsequent Cross-Coupling Reactions on this compound Derivatives
This halogenated intermediate can then be subjected to well-established cross-coupling reactions to introduce a wide range of substituents. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. nih.govrsc.orgresearchgate.netnih.gov This reaction would enable the introduction of aryl or vinyl groups onto the this compound skeleton.
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netresearchgate.net This would be a key step in introducing nitrogen-containing functional groups, such as the aforementioned carbazole moieties. The choice of palladium catalyst and ligands is crucial for the success of these transformations, and various generations of catalyst systems have been developed to expand the scope and efficiency of these reactions. researchgate.net
Below is a hypothetical reaction scheme illustrating the potential use of these cross-coupling reactions on a dibrominated this compound core.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product |
| 3,11-Dibromo-quinolino[3,2,1-de]acridine-5,9-dione | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd catalyst, base | 3,11-Diphenyl-quinolino[3,2,1-de]acridine-5,9-dione |
| 3,11-Dibromo-quinolino[3,2,1-de]acridine-5,9-dione | Carbazole | Buchwald-Hartwig Amination | Pd catalyst, base, ligand | 3,11-Di(carbazol-9-yl)-quinolino[3,2,1-de]acridine-5,9-dione |
Regioselective Synthesis of this compound Isomers
The ability to control the position of substituents on the this compound framework is essential for systematically studying structure-property relationships. Regioselective synthesis allows for the preparation of specific isomers with distinct physical and electronic properties.
An example of regioselective synthesis is demonstrated in the development of TADF emitters based on a 3,11-diphenylthis compound core. organic-chemistry.org In this work, three different isomers were synthesized by varying the attachment point of the 9-phenyl-9H-carbazole donor moiety to the core structure. This was likely achieved by preparing regioselectively halogenated precursors of the diphenylthis compound, which then directed the position of the incoming carbazole group during the cross-coupling reaction.
The ability to direct the functionalization to specific positions on the polycyclic aromatic system is a testament to the level of control achievable in modern organic synthesis. This regiochemical control is paramount for the rational design of molecules with tailored properties for advanced applications. organic-chemistry.org
Advanced Synthetic Techniques Applied to this compound Analogs
The synthesis of complex polycyclic N-heterocycles such as this compound and its analogs often requires sophisticated techniques to achieve desired yields, purity, and functional group tolerance. Advanced methods are employed to control reaction conditions, accelerate reaction rates, and handle sensitive chemical species.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, which often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles. researchgate.net This technique is particularly applicable to the synthesis of fused heterocyclic compounds, including quinoline and acridine derivatives. nih.govrsc.org
The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This efficient energy transfer minimizes thermal gradients and side reactions, which are common with conventional heating. researchgate.net For instance, in the synthesis of polysubstituted imidazo[1,2-a]quinoline and related fused heterocycles, microwave assistance facilitates a three-component domino reaction, forming up to five new bonds in a single pot. nih.gov This highlights the method's capacity for operational simplicity and increased safety for small-scale, high-speed synthesis. nih.gov While specific protocols for this compound are not extensively detailed in the literature, the successful application of microwave irradiation to analogous structures like isoindolo[2,1-a]quinoline-5,11-diones demonstrates its potential. nih.gov
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
| Quinazolinone Synthesis | 3-6 hours (48-89% yield) | 10-20 minutes (66-97% yield) | researchgate.net |
| Pyrido fused imidazo[4,5-c]quinolines | Not specified | Shorter reaction times, high yields | rsc.org |
| Three-component domino reaction for fused quinolines | Longer reaction times | Short reaction times | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis for related heterocyclic compounds.
Catalyst-Free Approaches in Related Acridine-Based Syntheses
While many synthetic routes for N-heterocycles rely on metal catalysts, there is a growing interest in developing catalyst-free methodologies. frontiersin.org These approaches are advantageous as they circumvent issues related to catalyst cost, toxicity, and potential contamination of the final product, which is particularly crucial in materials science and medicinal chemistry. nih.gov Catalyst-free reactions often rely on thermal conditions, microwave irradiation, or the inherent reactivity of the substrates to proceed. frontiersin.orgunf.edu
For example, an efficient, catalyst-free, one-pot procedure for the synthesis of quinoline-based dihydropyridopyrimidine hybrids has been developed using microwave irradiation in DMF. unf.edu Similarly, metal- and external oxidant-free conditions have been employed for the construction of N-heterocycles through intramolecular electrochemical C-H aminations, using electricity as a clean redox agent. frontiersin.org These strategies showcase the potential for creating complex polycyclic systems without the need for a catalyst, thereby simplifying purification procedures and reducing environmental impact. nih.gov
| Product Class | Substrates | Conditions | Key Feature | Reference |
| Dihydropyridopyrimidines | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, Microwave Irradiation | One-pot, three-component reaction | unf.edu |
| Indoles and Indolines | N/A | Electrochemical C-H amination | Avoids metal residues and external oxidants | frontiersin.org |
| Polycyclic N-heterocycles | Enaminonitriles, Benzohydrazides | Toluene, Microwave Irradiation | Tandem reaction without additives | N/A |
This table provides examples of catalyst-free synthesis for related nitrogen-containing heterocyclic compounds.
Standard Schlenk Techniques for Air-Sensitive this compound Chemistry
The synthesis and derivatization of this compound can involve intermediates or reagents that are sensitive to air and moisture. For instance, the generation of persistent neutral radicals from quinolinoacridinium cations via chemical reduction requires strictly anaerobic conditions to prevent oxidation. smolecule.com Standard Schlenk techniques are indispensable for handling such air-sensitive compounds. pitt.eduyork.ac.uk
A Schlenk line is a dual-manifold apparatus that allows for the controlled switching between a vacuum and a supply of inert gas (typically nitrogen or argon). pitt.edu This setup enables the execution of reactions in an inert atmosphere. Key procedures include:
Degassing Solvents: The freeze-pump-thaw method is the most effective technique for removing dissolved oxygen from solvents. The solvent is frozen with liquid nitrogen, subjected to a high vacuum to remove gases, and then thawed under an inert atmosphere. This cycle is typically repeated three times. pitt.edu
Inert Atmosphere Reactions: Reaction flasks are connected to the Schlenk line and purged of atmospheric gases by alternating between vacuum and inert gas backfill.
Transfer of Reagents: Air-sensitive liquids and solutions are transferred using syringes or a cannula, a double-tipped needle that allows for the transfer of liquid from one sealed vessel to another under positive inert gas pressure. pitt.eduwhiterose.ac.uk
These techniques are crucial for ensuring the success of reactions involving organometallic reagents, strong bases, or stabilized radical intermediates that would otherwise decompose upon exposure to air. york.ac.ukcromlab-instruments.es
Purification and Isolation Methodologies for this compound and its Derivatives
The isolation of pure this compound from a reaction mixture is critical for its subsequent characterization and application. Standard organic chemistry purification techniques, primarily column chromatography and recrystallization, are employed.
Column Chromatography Techniques
Column chromatography is a versatile and widely used method for the separation and purification of individual compounds from a mixture. nih.gov For polycyclic aromatic compounds like this compound, this technique is highly effective. researchgate.netacs.org The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase as a liquid mobile phase passes through it.
Stationary Phase: The most common stationary phases are silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃), chosen based on the polarity of the compounds to be separated. cup.edu.cn
Mobile Phase (Eluent): A solvent or a mixture of solvents is used to carry the mixture through the column. The polarity of the eluent is carefully chosen to achieve effective separation. A less polar solvent will cause compounds to move slower, while a more polar solvent will increase their mobility. Often, a gradient of solvent polarity is used to elute compounds with varying polarities. cup.edu.cn
The crude product is loaded onto the top of the column, and the eluent is passed through. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. researchgate.net
| Stationary Phase | Typical Mobile Phases (Eluents) | Application Notes for Polycyclic Aromatics | Reference |
| Silica Gel | Hexane, Dichloromethane, Ethyl Acetate, Methanol (and mixtures) | Commonly used for separating PAHs and their derivatives. | cup.edu.cn |
| Alumina | Pentane, Dichloromethane (and mixtures) | Used for separating aromatic hydrocarbon fractions. | acs.org |
| Aminopropyl-silica gel | N/A | Used in specialized purification of PAH extracts for isotopic analysis. | researchgate.net |
This table outlines common stationary and mobile phases used in the column chromatography of polycyclic aromatic compounds.
Recrystallization and Filtration Procedures
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
The process generally involves:
Choosing a Solvent: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Cooling: The hot solution is allowed to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, forming a pure solid lattice that excludes the impurities.
Filtration: The purified crystals are collected by filtration, typically vacuum filtration, which is faster and more efficient at removing the residual solvent (mother liquor) containing the dissolved impurities.
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.
This method is highly effective for obtaining compounds with high purity, including crystalline solids of this compound and its derivatives.
Theoretical and Computational Investigations of Quinolino 3,2,1 De Acridine 5,9 Dione
Quantum Chemical Calculation Methodologies for Quinolino[3,2,1-de]acridine-5,9-dione
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular structure, stability, and electronic behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov For molecules like this compound, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process, called geometry optimization, computationally finds the structure with the minimum energy, which corresponds to the most likely conformation of the molecule. nih.gov
The calculations are typically performed using a specific functional, which approximates the exchange-correlation energy—the most complex component of the total electronic energy. For organic molecules, hybrid functionals such as B3LYP are commonly used as they provide reliable results for structural parameters. nih.govresearchgate.net These are paired with a basis set, such as 6-31G* or 6-311++G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. ekb.egscispace.com Once the optimized geometry is obtained, DFT is further used to analyze the electronic structure, providing detailed information about the distribution of electron density, molecular electrostatic potential, and orbital energies. ijcce.ac.ir This information is critical for understanding the molecule's reactivity and intermolecular interactions.
Prediction of Frontier Molecular Orbitals (HOMO/LUMO) in this compound Systems
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. youtube.comjoaquinbarroso.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. nih.govscirp.org
A small HOMO-LUMO gap generally indicates that a molecule can be easily excited, suggesting it will absorb light at longer wavelengths. youtube.com In the context of this compound and its derivatives, the spatial distribution of the HOMO and LUMO is also significant. For donor-acceptor type molecules built upon this core, the HOMO is often localized on the electron-donating substituent, while the LUMO resides on the core this compound acceptor unit. This separation is crucial for enabling efficient charge-transfer processes, which are vital for applications in organic light-emitting diodes (OLEDs). Theoretical calculations provide precise energy values for these orbitals and visualize their distribution across the molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies for Quinoline-Based Compounds This table presents typical calculated values for related heterocyclic compounds to illustrate the concepts of HOMO, LUMO, and energy gap analysis. The exact values for this compound would require specific calculations.
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |
| Quinolinones Derivative 8 | -5.83 | -2.11 | 3.72 | DFT/B3LYP/6-311++G(d,p) ekb.eg |
| Cyanurated H-acid Azo Dye | -5.731 | -2.784 | 2.947 | DFT/B3LYP/6-311+G(d,p) scispace.com |
To understand the photophysical properties of a molecule, such as its ability to absorb and emit light, it is necessary to study its electronically excited states. rsc.org While ground-state DFT is powerful, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state energies and properties. science.govrsc.orgohio-state.edu TD-DFT can predict absorption spectra and provide insights into the nature of electronic transitions (e.g., from the HOMO to the LUMO). science.gov
For applications requiring very high accuracy, especially in materials designed for thermally activated delayed fluorescence (TADF), more sophisticated methods are needed. The approximate coupled-cluster model of second order (CC2) and its spin-component scaled (SCS-CC2) variant are highly accurate methods for calculating the energies of the lowest singlet (S1) and triplet (T1) excited states. au.dkunisi.it The energy difference between S1 and T1, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter for TADF emitters. An efficient TADF material requires a very small ΔE_ST to allow for efficient reverse intersystem crossing from the triplet state back to the singlet state, thereby enhancing emission efficiency. Computational methods like SCS-CC2 provide reliable predictions of this gap, guiding the design of new emitter molecules based on the this compound framework. unisi.it
Theoretical Descriptors for Structure-Property Relationships in this compound Derivatives
Theoretical and computational investigations play a pivotal role in understanding the structure-property relationships of this compound and its derivatives. These studies provide valuable insights into the electronic and photophysical properties that govern their performance in applications such as organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). Key theoretical descriptors, including the singlet-triplet energy gap, spin-orbit coupling, and the nature of excited states, are crucial for the rational design of new materials with enhanced efficiencies.
Singlet-Triplet Energy Gap (ΔE_ST) Prediction and Modulation in this compound Systems
The singlet-triplet energy gap (ΔE_ST) is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF), as a small ΔE_ST is essential for efficient reverse intersystem crossing (RISC). Theoretical calculations have been instrumental in predicting and understanding how to modulate this energy gap in derivatives of this compound.
One study focused on three isomers, QAOCz1, QAOCz2, and QAOCz3, which were constructed from a 3,11-diphenylthis compound core and a 9-phenyl-9H-carbazole (PhCz) substituent connected at different sites. researchgate.net Through adjustments of the substitution site, the donor-acceptor (D-A) interaction between the core and the substituent was systematically weakened. This weakening of the D-A interaction led to a gradual decrease in the singlet-triplet energy gap. researchgate.net The isomer with the weakest D-A interaction, QAOCz3, was found to have a significantly small ΔE_ST of 0.16 eV. researchgate.net This research highlights a key strategy for modulating the ΔE_ST in this class of compounds: tuning the electronic coupling between the core and peripheral groups. researchgate.net
Another computational study on different derivatives, namely Cz-DiKTa, Cz-Ph-DiKTa, and 3Cz-DiKTa, also predicted their S₁/T₁ energies and the corresponding ΔE_ST values. The calculated ΔE_ST values for these compounds were found to be 0.26 eV, 0.26 eV, and 0.24 eV, respectively. acs.org These values are of a similar magnitude to the parent ketone-based multiple resonance TADF emitter, suggesting comparable TADF efficiencies. acs.org
| Compound | Calculated Singlet-Triplet Energy Gap (ΔE_ST) [eV] | Reference |
|---|---|---|
| QAOCz3 | 0.16 | researchgate.net |
| Cz-DiKTa | 0.26 | acs.org |
| Cz-Ph-DiKTa | 0.26 | acs.org |
| 3Cz-DiKTa | 0.24 | acs.org |
Spin-Orbit Coupling (SOC) Characteristics in this compound
Spin-orbit coupling (SOC) is a fundamental interaction that enables transitions between electronic states of different spin multiplicities, such as the singlet and triplet states involved in the TADF mechanism. For efficient RISC to occur, in addition to a small ΔE_ST, there must be significant spin-orbit coupling between the lowest singlet (S₁) and triplet (T₁) excited states.
Theoretical studies on derivatives of this compound have begun to explore the role of SOC. For instance, the introduction of a triazine acceptor to a fused N/C=O multiple resonance core based on this system was suggested to accelerate the reverse intersystem crossing process through enhanced spin-orbital coupling. researchgate.net
In a broader context of TADF emitters, theoretical investigations have shown that effective spin-orbit coupling between a charge transfer singlet (¹CT) state and an acceptor-centered local triplet (³LE) excited state can accelerate the RISC process, leading to high RISC rate constants. rsc.orgbohrium.com This suggests that the nature and relative energies of different types of excited states are crucial in determining the SOC and, consequently, the TADF efficiency. A proposed model for donor-acceptor charge transfer molecules indicates that spin-orbit coupling between singlet and triplet states can be mediated by a local triplet state of the donor or acceptor in a second-order, vibronically coupled mechanism. nih.gov While these general principles are informative, detailed quantitative computational analysis of the SOC matrix elements for specific this compound derivatives remains an area for more focused research.
Analysis of Charge Transfer (CT) and Local Excitation (LE) Contributions in Excited States of this compound
The character of the excited states in this compound derivatives is a key determinant of their photophysical properties. These excited states can be broadly categorized as having local excitation (LE) character, confined to a specific part of the molecule, or charge transfer (CT) character, involving the transfer of an electron from a donor to an acceptor moiety. In many TADF emitters, a combination of these characteristics is observed.
For derivatives of the this compound (QAO) core, such as tQAO-2DBT and tQAO-2DBF, where dibenzothiophene (B1670422) and dibenzofuran (B1670420) are bonded to the core, the structural features are described as constructing a hybrid excited state of long-range charge transfer and short-range charge transfer. researchgate.net This hybridization is a common feature in multiple resonance (MR) TADF materials. The Franck-Condon excitations in these systems often exhibit characteristics reminiscent of both locally excited (LE) states and short-range charge transfer (SRCT) states, which contributes to both efficient delayed fluorescence and a high photoluminescence quantum yield. researchgate.net
The degree of charge transfer can be modulated by the choice and positioning of donor and acceptor substituents. For example, in derivatives of a ketone-based MR-TADF emitter, the emission can be tuned from sky-blue to yellow-green by regulating the number and electron-donating strength of peripheral donor groups. This tuning of the emission color reflects changes in the nature of the excited states, with some derivatives showing emission originating from a long-range charge transfer (LRCT) state. acs.org A comprehensive theoretical analysis of the specific contributions of LE, SRCT, and LRCT to the key excited states (S₁ and T₁) would provide a more detailed understanding of the structure-property relationships in this promising class of materials.
Advanced Spectroscopic and Characterization Methodologies for Quinolino 3,2,1 De Acridine 5,9 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Quinolino[3,2,1-de]acridine-5,9-dione
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including complex heterocyclic systems like this compound. mdpi.comnih.gov By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. omicsonline.orgresearchgate.net
For the this compound core and its derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to one another through spin-spin coupling. magritek.com The chemical shifts (δ), measured in parts per million (ppm), indicate the degree of shielding or deshielding of protons, which is influenced by the aromatic rings and the electron-withdrawing carbonyl groups. tsijournals.com Similarly, ¹³C NMR spectra provide information on the carbon skeleton of the molecule. hmdb.camdpi.com
To resolve the complex, often overlapping signals in the spectra of larger molecules, a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. omicsonline.org Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of nuclei, which is vital for confirming stereochemistry and conformation. nih.govomicsonline.org
For a derivative, 3-iodothis compound, specific chemical shifts have been reported. researchgate.net
Table 1: ¹H NMR Chemical Shift Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| H_aromatic | 8.81 | d | 1.5 |
| H_aromatic | 8.70 | dd | 7.8, 1.4 |
| H_aromatic | 8.56 | dd | 8.0, 1.4 |
| H_aromatic | 8.41 | d | 8.4 |
| H_aromatic | 8.05 | d | 8.4 |
| H_aromatic | 7.91 | t | 7.9 |
| H_aromatic | 7.84 | t | 7.7 |
Data sourced from a study on a derivative of the parent compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) in this compound Research
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the precise mass determination and elemental composition confirmation of newly synthesized compounds like this compound and its derivatives. nih.govscispace.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. nih.govresearchgate.net
The molecular formula of the parent this compound is C₂₀H₁₁NO₂. nih.gov HRMS analysis would confirm this by providing an experimental mass-to-charge ratio (m/z) that closely matches the calculated theoretical mass. For instance, in the characterization of derivatives, HRMS is used to verify the successful incorporation of substituents. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. scispace.com The high resolving power of HRMS also allows for the analysis of isotopic patterns, further validating the proposed structure. nih.gov
Photophysical Characterization Techniques for this compound Systems
The photophysical properties of this compound are of significant interest, particularly for applications in organic electronics. researchgate.netresearchgate.net A suite of spectroscopic techniques is used to investigate its behavior upon interaction with light.
Steady-state absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions in a molecule. nih.govresearchgate.net UV-visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. researchgate.net For this compound derivatives, the absorption spectra typically show distinct bands corresponding to π-π* transitions within the conjugated aromatic system. researchgate.net
Photoluminescence (or fluorescence) emission spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. mdpi.com The emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of light-emitting materials. rsc.org For certain derivatives of this compound, high PLQYs, approaching 99%, have been achieved. rsc.org
Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique for studying the dynamics of excited states, or excitons. researchgate.netmdpi.com By using a pulsed laser for excitation and a highly sensitive, fast detector, TRPL measures the decay of the luminescence intensity over time. mdpi.com This decay is often characterized by a lifetime (τ), which represents the average time the molecule spends in the excited state before returning to the ground state.
This technique is essential for understanding the different deactivation pathways of the excited state, including radiative decay (fluorescence) and non-radiative decay processes. mdpi.com For materials based on the this compound core, TRPL is used to distinguish between different types of emission, such as prompt and delayed fluorescence, which have distinct lifetimes. researchgate.net
This compound has become a key building block for a class of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgresearchgate.net In these systems, the total emission is composed of two components: prompt fluorescence (PF) and delayed fluorescence (DF). researchgate.net
Prompt Fluorescence (PF) arises from the direct radiative decay of singlet excitons (S₁) to the ground state (S₀). This process is typically very fast, with lifetimes in the nanosecond range.
Delayed Fluorescence (DF) has a much longer lifetime (microseconds to milliseconds) and occurs through a more complex pathway. After initial excitation, some singlet excitons can undergo intersystem crossing (ISC) to a triplet state (T₁). If the energy gap between the singlet and triplet states (ΔEST) is very small (typically < 0.2 eV), the triplet excitons can be converted back to singlet excitons through a thermally activated process called reverse intersystem crossing (RISC). rsc.orgnih.gov These "newly" formed singlet excitons then decay to the ground state, emitting light at the same wavelength as the prompt fluorescence, but on a much longer timescale. rsc.org
The ability to harvest both singlet and triplet excitons through the TADF mechanism can significantly enhance the efficiency of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The measurement of both prompt and delayed components, often by analyzing the TRPL decay curve which shows a fast initial decay (PF) followed by a slower decay (DF), is crucial for confirming the TADF character of these materials. researchgate.net Isomeric derivatives of this compound have been specifically designed to minimize the ΔEST, resulting in highly efficient TADF emitters. rsc.org
Table 2: Photophysical Properties of an Isomeric this compound Derivative (QAOCz3)
| Parameter | Value | Unit |
| Photoluminescence Quantum Yield (PLQY) | 98.9 | % |
| Singlet-Triplet Energy Gap (ΔEST) | 0.16 | eV |
| Maximum External Quantum Efficiency (EQE) in OLED | 21.1 | % |
| Full-Width at Half Maximum (FWHM) of Emission | 40 | nm |
Data sourced from a study on a highly efficient TADF emitter based on the this compound core. rsc.org
Electrochemical and Spectroelectrochemical Methods for this compound Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org These energy levels are critical for designing efficient electronic devices, as they govern the injection and transport of charge carriers (holes and electrons). researchgate.net
In a CV experiment, the potential applied to a solution of the compound is swept, and the resulting current is measured. The potentials at which oxidation and reduction occur can be used to calculate the HOMO and LUMO energy levels, respectively. For this compound derivatives, these measurements provide insight into their electron-donating or electron-accepting character and their stability under electrical stress. beilstein-journals.org
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis absorption). researchgate.net This method allows for the in-situ characterization of the species generated during redox reactions. By monitoring changes in the absorption spectrum as a function of the applied potential, one can identify the formation of radical cations (upon oxidation) or radical anions (upon reduction) and study their stability, providing a more complete picture of the molecule's electronic behavior. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This methodology has been instrumental in determining the precise solid-state structure of this compound and its substituted analogues, providing critical insights into their molecular conformation, packing in the crystal lattice, and the nature of intermolecular interactions. These structural details are paramount in understanding the material's physical and electronic properties.
The unsubstituted this compound molecule is characterized by a nearly planar geometry. smolecule.com This planarity is a consequence of the extensive π-conjugated system inherent in its fused aromatic ring structure. X-ray diffraction studies have revealed a slight deviation from perfect planarity, with a dihedral angle of approximately 2.8° between the quinoline (B57606) and acridine (B1665455) moieties. smolecule.com This subtle distortion is attributed to intramolecular π-π stacking interactions between the C2-C3 segment of the quinoline ring and the C11-C12 portion of the acridine system. smolecule.com
The introduction of substituents onto the this compound core can induce significant conformational changes. This is primarily due to steric hindrance, which disrupts the planarity of the molecule. For instance, the presence of a nitro group at the C9 position results in a considerable twist of the molecular backbone. smolecule.com Crystallographic analysis of 9-nitro-quinolino[3,2,1-de]acridine-5,9-dione reveals a dihedral angle of 34.7° between the quinoline and acridine planes. smolecule.com This pronounced distortion impacts the electronic conjugation and, consequently, the material's properties.
Similarly, the introduction of methoxy (B1213986) groups at the C2 or C4 positions also leads to a twisted conformation. smolecule.com This is a direct result of the steric bulk of the methoxy substituents. The crystallographic data for these derivatives indicate a notable deviation from planarity, which is also reflected in variations in bond lengths compared to the parent compound. smolecule.com Specifically, C-N bond lengths have been observed to vary by 0.04–0.07 Å in these twisted structures. smolecule.com
The detailed crystallographic data for the parent compound and its derivatives are summarized in the following tables.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 167556 |
| Molecular Formula | C₂₀H₁₁NO₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Table 2: Comparative Crystallographic Parameters of this compound and its Derivatives
| Compound | Dihedral Angle (°) | C-N Bond Length (Å) |
| Unsubstituted | 2.8 | ~1.47 |
| 9-Nitro Derivative | 34.7 | Data not available |
| 2-Methoxy Derivative | Data not available | Data not available |
The solid-state packing of these molecules is governed by a combination of van der Waals forces and, in the case of derivatives, potentially other intermolecular interactions. The planarity of the unsubstituted molecule allows for efficient π-π stacking, a key factor in its crystal packing. In contrast, the twisted conformations of the substituted derivatives lead to more complex packing arrangements, which can influence properties such as solubility. smolecule.com The study of these crystal structures provides a fundamental understanding of the structure-property relationships within this class of compounds.
Photophysical Mechanisms and Exciton Dynamics in Quinolino 3,2,1 De Acridine 5,9 Dione Systems
Principles of Thermally Activated Delayed Fluorescence (TADF) in Quinolino[3,2,1-de]acridine-5,9-dione
Thermally Activated Delayed Fluorescence is a critical mechanism for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. researchgate.net In TADF molecules, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (rISC). This process is efficient when the energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is sufficiently small (typically < 0.4 eV), allowing for thermal energy to promote the transition. researchgate.net
The QAO framework is a prime example of a multi-resonance (MR) TADF system. rsc.org The MR effect arises from a specific molecular design that induces a separation in the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This staggered arrangement of frontier orbitals minimizes the energy gap between the singlet and triplet excited states (ΔEST), which is a fundamental requirement for efficient TADF. rsc.org
This distinct electronic structure, characterized by the minimization of both bonding and antibonding characteristics between adjacent atoms, leads to a short-range charge transfer (SRCT) state upon excitation. smolecule.com This SRCT nature is key to achieving both a high photoluminescence quantum yield (PLQY) and a narrow emission spectrum, indicated by a small full-width at half maximum (FWHM). rsc.org The narrow emission is highly desirable for achieving high color purity in OLED displays. For instance, an electroluminescent device based on the QAO core achieved an external quantum efficiency (EQE) of 19.4% with a narrow FWHM of 39 nm.
The rate of reverse intersystem crossing (krISC) is a pivotal parameter governing the efficiency of TADF emitters. While a small ΔEST is a prerequisite, the rISC process is also dependent on the spin-orbit coupling (SOC) between the S₁ and T₁ states. MR-TADF materials, however, can sometimes exhibit slow rISC rates due to small SOC values.
To enhance the rISC rate in QAO-based systems, various molecular design strategies are employed. One effective approach is the peripheral decoration of the MR core with donor or acceptor units. rsc.org By carefully selecting and positioning these substituents, it is possible to modulate the electronic properties and introduce long-range charge transfer triplet states that can accelerate the rISC process. rsc.org For example, modifying the donor strength can increase the rISC rate constant significantly while preserving the desirable narrow-emission MR character of the singlet excited state. rsc.org Weakening the donor-acceptor (D-A) interaction between substituents and the QAO core has been shown to be a significant strategy for constructing highly efficient MR-TADF emitters. rsc.org
Exciton (B1674681) Management and Diffusion in this compound Based Materials
Exciton diffusion is a critical process that influences the performance of optoelectronic devices, as it governs the transport of excitation energy within the material. nih.gov In TADF-based devices, both singlet and triplet excitons diffuse through the host or emitter material before they can be transferred to a final emitter or decay radiatively. aps.org
Singlet exciton diffusion primarily occurs via Förster resonance energy transfer (FRET), a long-range dipole-dipole coupling mechanism. The efficiency of this process is dependent on the spectral overlap between the emission of the donor molecule and the absorption of the acceptor molecule, as well as their transition dipole moments. rsc.org Large diffusion lengths for singlet excitons increase the probability that they will reach an interface where their energy can be utilized, for instance, by transferring to a fluorescent emitter in a hyperfluorescence device. aps.orgrsc.org While this is a governing principle for organic materials, specific singlet diffusion length values for this compound have not been detailed in the surveyed literature.
Triplet exciton diffusion typically occurs through the short-range Dexter exchange mechanism, which requires wavefunction overlap between adjacent molecules. nih.gov Consequently, triplet diffusion is highly sensitive to intermolecular distance and molecular packing. nih.gov In TADF systems, triplet diffusion can be a double-edged sword. While it allows triplet excitons to be harvested, inefficient triplet transport can be beneficial in hyperfluorescence devices by preventing unwanted energy transfer to the fluorescent emitter's triplet state. aps.org Suppressing triplet transport between TADF molecules can lead to high harvesting efficiencies. aps.org
Measuring the diffusion length of optically dark triplet excitons is challenging. One method involves optically injecting triplets into the material of interest from an adjacent phosphorescent film. rsc.org These injected triplets then migrate through the material before transferring their energy to another phosphorescent sensitizer (B1316253) layer. rsc.org By measuring the photoluminescence from this sensitizer as a function of the active layer thickness, the triplet diffusion length (LD) can be extracted. rsc.org This technique allows for the separate determination of singlet and triplet LD by changing the injection layer. rsc.org
Influence of Molecular Conformation and Environment on this compound Excited States
The photophysical properties of QAO derivatives are highly sensitive to their molecular conformation and the surrounding environment. Molecular packing in the solid state, in particular, plays a crucial role in determining emission characteristics and exciton diffusion. nih.govrsc.org
Strategic substitution on the QAO core provides a powerful tool to fine-tune its optoelectronic properties. A study on three isomers, constructed by connecting a 9-phenyl-9H-carbazole (PhCz) moiety to a 3,11-diphenylthis compound core at different sites, demonstrated this principle effectively. rsc.org By adjusting the substitution site, the donor-acceptor (D-A) interaction and molecular rigidity were systematically varied. rsc.org Weakening the D-A interaction led to a smaller ΔEST and a significantly higher PLQY. rsc.org The isomer with the weakest D-A interaction, QAOCz3, achieved a PLQY of 98.9% and a ΔEST of 0.16 eV. rsc.org This highlights that subtle changes in molecular conformation can have a dramatic impact on the excited state dynamics and emission efficiency. rsc.org
The table below summarizes the research findings for these isomeric emitters. rsc.org
| Compound | ΔEST (eV) | PLQY (%) | EQEmax (%) | FWHM (nm) |
| QAOCz1 | 0.22 | 80.4 | 16.5 | 45 |
| QAOCz2 | 0.19 | 92.5 | 19.3 | 41 |
| QAOCz3 | 0.16 | 98.9 | 21.1 | 40 |
Data sourced from Liu et al., 2022. rsc.org
Furthermore, the bulk packing of molecules in the solid state, influenced by factors like intermolecular π–π interactions, can significantly affect emission properties. rsc.org The formation of a three-dimensional molecular packing network can be an effective way to suppress non-radiative decay pathways. rsc.org Similarly, exciton diffusion is deeply related to molecular organization. nih.gov Very short intermolecular distances can favor exciton diffusion via the Dexter mechanism, highlighting the critical impact of molecular organization on the performance of devices based on these materials. nih.gov
Impact of Rigidity and Planarity on Excited-State Modulation
The rigid and planar structure of the this compound framework is a defining factor in its photophysical behavior, particularly in the context of multiple resonance thermally activated delayed fluorescence (MR-TADF). rsc.org This structural rigidity minimizes non-radiative decay pathways by suppressing vibrational and rotational motions that typically quench excited states. researchgate.net Consequently, materials incorporating this core can achieve very high photoluminescence quantum yields (PLQY). rsc.org
In a study of three such isomers, it was observed that as the D-A interaction was systematically weakened by adjusting the substitution site, the molecular rigidity progressively increased. This enhancement in rigidity led to a desirable decrease in the singlet-triplet energy gap (ΔEST) and a concurrent increase in the PLQY. The isomer with the weakest D-A interaction, QAOCz3, exhibited the highest rigidity and consequently achieved a remarkable PLQY of 98.9% and a small ΔEST of 0.16 eV. rsc.org This direct correlation underscores the importance of a rigid molecular structure in minimizing energy loss and promoting efficient light emission.
The following table summarizes the key photophysical data for these isomers, illustrating the impact of increasing rigidity.
| Compound | PLQY (%) | ΔEST (eV) | FWHM (nm) | Max. EQE (%) |
|---|---|---|---|---|
| QAOCz1 | N/A | N/A | N/A | N/A |
| QAOCz2 | N/A | N/A | N/A | N/A |
| QAOCz3 | 98.9 | 0.16 | 40 | 21.1 |
Data sourced from a study on isomeric MR-TADF emitters. rsc.org Note: Specific PLQY and ΔEST values for QAOCz1 and QAOCz2 were not provided in the source, but the trend of increasing PLQY and decreasing ΔEST with increasing rigidity (from QAOCz1 to QAOCz3) was established.
This work highlights that enhancing the rigidity of the emitter by strategically positioning substituents on the this compound core is a critical strategy for developing highly efficient MR-TADF materials. rsc.org
Through-Space Charge Transfer Mechanisms in this compound
Charge transfer (CT) is a fundamental process governing the properties of many organic fluorophores and can occur through two primary mechanisms: through-bond (TB) and through-space (TS). While TBCT relies on a conjugated pathway between donor and acceptor units, through-space charge transfer (TSCT) occurs when the donor and acceptor are not directly conjugated but are held in close spatial proximity, allowing for the direct overlap of their frontier molecular orbitals. The rigid architecture of the this compound core is particularly well-suited to facilitate TSCT. researchgate.net
In donor-acceptor systems, the inherent rigidity of the this compound backbone can lock appended donor or acceptor groups into specific spatial orientations. This fixed geometry can enforce significant spatial overlap between the orbitals of the donor and the core acceptor unit, even when they are separated by non-conjugated linkers. This structural constraint is crucial for enabling efficient TSCT. The resulting TSCT state can significantly influence the emission color and photoluminescence quantum yield of the molecule.
The TSCT mechanism has emerged as a promising alternative in the design of TADF emitters. Emitters that leverage TSCT can achieve small ΔEST values, reduced non-radiative decay, high PLQYs, and accelerated reverse intersystem crossing (kRISC) rates. By minimizing direct conjugation, TSCT allows for precise tuning of photophysical properties, which is particularly advantageous for achieving high-efficiency emission. In some acridine-based TADF systems, a "through-space interaction strategy" is deliberately employed by ensuring a perpendicular orientation between the donor and acceptor moieties to enhance performance. This principle is analogous to how substituents can be arranged on the rigid this compound framework to induce TSCT.
While direct computational studies explicitly detailing TSCT in unsubstituted this compound are not widely available, the photophysical behavior of its derivatives strongly suggests the presence of such mechanisms. The structural features of certain derivatives can lead to a hybrid excited state involving both long-range and short-range charge transfer, which can be interpreted in the context of combined through-bond and through-space interactions. researchgate.net The ability to control the intramolecular distance between a donor's nitrogen lone pair and a quinoline-based acceptor through a rigid scaffold has been shown to be a key parameter in fine-tuning TSCT states and, consequently, the emissive properties. This principle is directly applicable to the functionalization of the rigid this compound core for advanced optoelectronic applications.
Structure Property Relationships and Molecular Engineering of Quinolino 3,2,1 De Acridine 5,9 Dione Derivatives
Donor-Acceptor (D-A) System Design Based on Quinolino[3,2,1-de]acridine-5,9-dione as Acceptor Core
The this compound core serves as a potent electron acceptor in donor-acceptor (D-A) molecular architectures. This characteristic is fundamental to its application in materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.
In a typical D-A system involving QAO, electron-donating moieties are attached to the electron-deficient QAO core. This arrangement leads to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is predominantly localized on the donor unit, while the LUMO is centered on the QAO acceptor core. This spatial separation of frontier molecular orbitals is a key factor in achieving a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) in TADF emitters. The judicious selection of donor units allows for the fine-tuning of the electronic properties and, consequently, the emission color and efficiency of the resulting D-A molecule.
Rational Design Strategies for Optimizing this compound Based Emitters
The optimization of QAO-based emitters is a nuanced process that involves a deep understanding of how molecular modifications translate into changes in photophysical properties. Researchers have developed several rational design strategies to enhance the performance of these materials.
Effects of Substituent Position on Electronic and Photophysical Properties of this compound Isomers
The precise placement of substituent groups on the QAO core has a profound impact on the electronic and photophysical properties of the resulting isomers. A study on three isomers, QAOCz1, QAOCz2, and QAOCz3, constructed from a 3,11-diphenylthis compound core and a 9-phenyl-9H-carbazole (PhCz) donor, illustrates this principle effectively. researchgate.net By systematically varying the connection site of the donor, the degree of D-A interaction can be modulated. researchgate.net
As the D-A interaction weakens through strategic placement of the substituent, the molecular rigidity tends to increase. researchgate.net This leads to a gradual decrease in the singlet-triplet energy gap (ΔEST) and a corresponding increase in the photoluminescence quantum yield (PLQY). researchgate.net For instance, QAOCz3, which was designed to have the weakest D-A interaction among the isomers, exhibited a significantly high PLQY of 98.9% and a small ΔEST of 0.16 eV. researchgate.net This optimized isomer also demonstrated a narrow full-width at half maximum (FWHM) of 40 nm in an OLED device, highlighting the importance of substituent positioning for achieving high color purity and efficiency. researchgate.net
| Compound | D-A Interaction Strength | ΔEST (eV) | PLQY (%) | Maximum EQE (%) | FWHM (nm) |
|---|---|---|---|---|---|
| QAOCz1 | Strongest | - | - | - | - |
| QAOCz2 | Intermediate | - | - | - | - |
| QAOCz3 | Weakest | 0.16 | 98.9 | 21.1 | 40 |
Influence of Bulky Substituents on Aggregation-Induced Quenching Suppression in this compound
Aggregation-induced quenching (AIQ) is a common phenomenon in organic luminophores where the fluorescence intensity decreases in the solid state or at high concentrations due to intermolecular interactions. To counteract this, a common strategy is the introduction of bulky substituents into the molecular structure. These sterically demanding groups can effectively inhibit close packing of the molecules in the solid state, thereby minimizing detrimental intermolecular electronic coupling and preserving the emissive properties of the individual molecules.
In the context of QAO derivatives, the incorporation of bulky groups helps to maintain high emission efficiency in thin films, which is crucial for their application in OLEDs. The steric hindrance provided by these substituents prevents the formation of non-emissive aggregates and can also contribute to an increased rigidity of the molecular structure, which is beneficial for achieving narrow emission spectra.
Role of Spacer Groups in Modulating Donor-Acceptor Interactions within this compound Systems
The electronic communication between the donor and acceptor moieties in a D-A system can be precisely controlled by introducing a spacer group, or linker, between them. The nature of this spacer—its length, rigidity, and electronic properties—plays a critical role in modulating the D-A interaction and, consequently, the photophysical properties of the molecule.
In the design of QAO-based TADF emitters, a key objective is often to weaken the D-A interaction to achieve a smaller ΔEST and higher PLQY. researchgate.net A spacer group can effectively decouple the electronic systems of the donor and the QAO acceptor to the desired extent. This controlled separation helps to maintain the individual characteristics of the donor and acceptor while still allowing for the necessary charge transfer upon excitation. Research has shown that weakening the D-A interaction through the use of a spacer group is a significant strategy for the construction of highly efficient MR-TADF emitters. researchgate.net
Engineering this compound for Specific Photophysical Outcomes
The versatility of the QAO core allows for its molecular engineering to achieve specific and desirable photophysical properties, such as narrow-band emission, which is crucial for high-color-purity displays.
Strategies for Narrow-Band Emission in this compound Derivatives
Achieving narrow-band emission is a primary goal in the design of emitters for high-resolution and wide-color-gamut OLED displays. The inherent rigidity of the QAO framework provides an excellent starting point for obtaining emitters with a small FWHM. The multi-resonance (MR) effect, which arises from the specific arrangement of atoms with alternating frontier energy levels in a rigid π-conjugated scaffold, is a key contributor to narrow emissions. nih.gov This effect minimizes the bonding and anti-bonding character of the molecular orbitals involved in the electronic transition, thereby suppressing vibrational coupling and relaxation. nih.gov
Several strategies are employed to further enhance the narrow-band emission characteristics of QAO derivatives:
Enhancing Molecular Rigidity: Further rigidifying the molecular structure by introducing additional fused rings or sterically demanding groups can limit conformational flexibility and reduce vibrational broadening of the emission spectrum.
Modulating Donor-Acceptor Interactions: As discussed earlier, fine-tuning the D-A interaction through the strategic placement of substituents or the use of spacer groups can lead to narrower emission profiles. researchgate.net Weakening the D-A interaction has been shown to result in a smaller FWHM. researchgate.net
Suppressing Intermolecular Interactions: The introduction of bulky substituents not only mitigates AIQ but also prevents the broadening of the emission spectrum that can occur due to intermolecular electronic coupling in the solid state.
Through these molecular engineering approaches, QAO-based emitters have been developed that exhibit excellent color purity, making them highly promising candidates for next-generation display technologies.
Modulation of Fluorescence Quantum Efficiency in Quolino[3,2,1-de]acridine-5,9-dione Systems
The fluorescence quantum efficiency of this compound systems is highly sensitive to molecular modifications, making it a key parameter for tuning the performance of these compounds in various applications, particularly in the realm of organic electronics. Strategic chemical design allows for the systematic modulation of the photoluminescence quantum yield (PLQY), with research focusing on the nature and positioning of substituents, as well as the resulting electronic interactions within the molecule.
A significant area of investigation involves the development of multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters based on the this compound core. rsc.orgresearchgate.net These materials are designed to harness both singlet and triplet excitons, which can lead to very high internal quantum efficiencies. The modulation of the donor-acceptor (D-A) interaction between the core and its substituents is a critical strategy in this context. rsc.org
For instance, a study on isomeric MR-TADF emitters constructed from a 3,11-diphenylthis compound core and a 9-phenyl-9H-carbazole (PhCz) substituent demonstrated a clear relationship between the substitution site, the strength of the D-A interaction, and the PLQY. rsc.org By altering the connection point of the carbazole (B46965) donor, the D-A interaction could be systematically weakened. This weakening of the D-A interaction, coupled with an increase in molecular rigidity, led to a gradual decrease in the singlet-triplet energy gap (ΔEST) and a corresponding increase in the photoluminescence quantum yield. rsc.org
The following table summarizes the photophysical properties of these isomeric derivatives:
| Compound | D-A Interaction Strength | ΔEST (eV) | PLQY (%) |
| QAOCz1 | Strongest | --- | --- |
| QAOCz2 | Intermediate | --- | --- |
| QAOCz3 | Weakest | 0.16 | 98.9 |
Data for QAOCz1 and QAOCz2 were not fully specified in the provided search results.
The derivative with the weakest D-A interaction, QAOCz3, achieved an exceptionally high PLQY of 98.9%. rsc.org This highlights that for this class of MR-TADF emitters, minimizing the intramolecular charge transfer between the core and peripheral donors is a successful strategy for enhancing quantum efficiency. rsc.orgresearchgate.net The introduction of a benzene (B151609) ring as a spacer group between the this compound core and the carbazole group in related derivatives also proved effective in narrowing the emission spectrum, another desirable property for display applications. researchgate.net
The electronic nature of the substituents also plays a crucial role. Electron-donating groups, such as carbazole and dimethylacridan, tend to significantly raise the energy level of the highest occupied molecular orbital (HOMO) while having a lesser effect on the lowest unoccupied molecular orbital (LUMO). smolecule.com The position of these substituents is also paramount; placing them at locations para to the central nitrogen atom of the this compound core results in maximum electronic coupling due to optimal orbital overlap, which allows for efficient charge transfer and a greater impact on the frontier orbital energies. smolecule.com In contrast, meta and ortho substitution patterns lead to reduced electronic coupling. smolecule.com
Furthermore, the introduction of bulky groups, such as trimesityl substituents, can enhance stability against aggregation. smolecule.com Aggregation can often lead to fluorescence quenching, so preventing it is another method to maintain a high quantum yield in the solid state. These bulky groups can be strategically placed to fine-tune photophysical properties without disrupting the fundamental electronic structure responsible for the desirable narrow emission spectra. smolecule.com
Tuning Donor-Acceptor Interactions: Weakening the D-A interaction between the core and substituents can lead to a significant increase in PLQY. rsc.org
Positional Isomerism: Altering the substitution points on the molecular core directly influences electronic coupling and, consequently, the quantum yield. rsc.orgsmolecule.com
Nature of Substituents: The choice between electron-donating and electron-withdrawing groups, as well as the introduction of sterically hindering moieties, allows for fine-tuning of both the electronic properties and the material's morphological stability, both of which impact fluorescence efficiency. smolecule.com
These approaches provide a robust toolkit for designing novel this compound-based materials with tailored and optimized fluorescence quantum efficiencies for advanced optoelectronic applications.
Applications of Quinolino 3,2,1 De Acridine 5,9 Dione in Advanced Functional Materials
Quinolino[3,2,1-de]acridine-5,9-dione as a Core for Organic Light-Emitting Diode (OLED) Emitters
The compound this compound (QAO) serves as a fundamental building block for a class of advanced emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netsmolecule.com Its rigid, fused polycyclic aromatic structure imparts unique photophysical properties that are highly desirable for optoelectronic applications. smolecule.com Specifically, the QAO core is integral to the development of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters. researchgate.netrsc.org These materials are at the forefront of OLED technology, offering a pathway to achieve both high efficiency and exceptional color purity, which are critical parameters for ultra-high-definition displays. researchgate.net
Material Design Principles for High-Performance this compound Based OLEDs
The design of high-performance OLED emitters based on the this compound core is guided by several key principles aimed at optimizing their photophysical properties. A primary strategy involves leveraging the multi-resonance (MR) effect, which is facilitated by the staggered arrangement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This separation minimizes the energy gap between singlet and triplet excited states (ΔEST), a crucial factor for enabling efficient thermally activated delayed fluorescence (TADF). researchgate.net
Another critical design principle is the strategic modification of the QAO core with various donor (D) and acceptor (A) moieties. The nature and substitution position of these groups can significantly influence the emitter's performance. rsc.org For instance, by adjusting the substitution site of a carbazole (B46965) donor on the QAO core, it is possible to weaken the donor-acceptor interaction. rsc.org This weakening, combined with an increase in molecular rigidity, can lead to a smaller ΔEST and a higher photoluminescence quantum yield (PLQY). rsc.org
Introducing spacer groups, such as a benzene (B151609) ring, between the QAO core and its substituents is another effective design strategy. This approach has been shown to narrow the emission spectrum, enhancing color purity. researchgate.net Furthermore, a design principle has been proposed that involves enhancing the low-frequency vibronic coupling strength while simultaneously reducing the high-frequency vibronic coupling of stretching modes. researchgate.net The QAO structure is directly associated with this principle, and linking peripheral moieties to the core via single bonds has been shown to result in emitters with very narrow emission bands. researchgate.net
Table 1: Performance of Isomeric QAO-based Emitters with Varied Donor-Acceptor Interaction
| Emitter | ΔEST (eV) | PLQY (%) | Device EQEmax (%) | FWHM (nm) |
| QAOCz1 | Data not available | Data not available | Data not available | Data not available |
| QAOCz2 | Data not available | Data not available | Data not available | Data not available |
| QAOCz3 | 0.16 | 98.9 | 21.1 | 40 |
Data derived from research on isomeric emitters where the substitution site was adjusted to weaken the D-A interaction, leading to improved performance in QAOCz3. rsc.org
Host Material Selection and Doping Strategies for this compound Emitters
The performance of this compound-based emitters in an OLED is not solely dependent on the emitter molecule itself but is also heavily influenced by the surrounding host material and the doping concentration. The selection of an appropriate host is critical for achieving efficient energy transfer and maintaining the intrinsic properties of the emitter.
A key consideration in host material selection is its triplet energy level. For efficient energy transfer from the host to the guest emitter, the host's triplet energy must be sufficiently high to prevent back-energy transfer. For example, in devices using acridine-triazine based TADF emitters, host materials like DBFPO and PPBI, with high triplet energies of 3.4 eV and 3.3 eV respectively, were chosen. sci-hub.se The host material can also play a more active role; in some MR-TADF systems, an exciplex-like interaction between the host and the emitter is necessary to boost the TADF mechanism. researchgate.net
Doping concentration is another crucial parameter that must be optimized. The concentration of the emitter within the host matrix affects intermolecular interactions, energy transfer dynamics, and can prevent aggregation-caused quenching, which diminishes luminescence. Different emitters require different optimal doping levels. For example, a green TADF device using a TRZ-DDPAc emitter achieved its best performance at a 30% doping concentration in a DBFPO host. sci-hub.se In contrast, a deep-blue OLED was developed using a heavily doped film, which maintained an extremely narrow full-width-at-half-maximum (FWHM) of 18-19 nm, indicating that with proper molecular design, high concentrations can be used without significant spectral broadening. rsc.org The negligible dependence of the emission band on doping concentration is a desirable feature for robust device manufacturing. researchgate.net
Mechanisms of Efficiency Optimization in this compound Based Devices
The primary mechanism for achieving high efficiency in devices using this compound emitters is the exploitation of thermally activated delayed fluorescence (TADF), particularly through a multi-resonance (MR) framework. researchgate.netrsc.org The MR-TADF process allows for the harvesting of electrically generated excitons, which are formed in a 1:3 ratio of singlets to triplets. rsc.org
The core principles of this optimization are:
Minimizing the Singlet-Triplet Energy Gap (ΔEST): The rigid, multi-resonant structure of the QAO core effectively separates the HOMO and LUMO, which suppresses the energy gap between the lowest singlet (S1) and triplet (T1) excited states. researchgate.net A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC), where non-radiative triplet excitons can be converted back into radiative singlet excitons through thermal energy. researchgate.netrsc.org
Facilitating Efficient Reverse Intersystem Crossing (RISC): The conversion of triplets to singlets via RISC is the cornerstone of TADF. By enabling this pathway, the internal quantum efficiency (IQE) can theoretically reach 100%, as both exciton (B1674681) populations are utilized for light emission. rsc.org
High Photoluminescence Quantum Yield (PLQY): Molecular design strategies, such as weakening the donor-acceptor interactions by adjusting substituent positions, can significantly increase the PLQY. rsc.org For example, the emitter QAOCz3 was designed to have a weak D-A interaction, resulting in a high PLQY of 98.9%. rsc.org A high PLQY ensures that once an exciton is in the singlet state, it has a very high probability of decaying radiatively to produce a photon.
Narrowband Emission: The MR effect also leads to a rigid molecular structure with low reorganization energy, resulting in a narrow emission spectrum, often with a full-width at half-maximum (FWHM) of 40 nm or less. rsc.orgresearchgate.net This enhances color purity and can improve the external quantum efficiency (EQE) for a given color coordinate, which is particularly important for display applications. researchgate.net
Through these interconnected mechanisms, QAO-based emitters have achieved high external quantum efficiencies, with values exceeding 20% being reported. rsc.org
Hyperfluorescence Device Architectures Utilizing this compound
Hyperfluorescence (HF) represents an advanced OLED architecture designed to achieve the high efficiency of TADF emitters while leveraging the narrow emission and high stability of conventional fluorescent emitters. In this setup, a TADF material is used as an assistant dopant (or sensitizer) to efficiently transfer energy to a terminal fluorescent emitter.
Emitters based on the this compound core are excellent candidates for the terminal emitter role in HF-OLEDs due to their characteristic narrow emission spectra. researchgate.net A notable example of this architecture is a two-unit stacked tandem hyperfluorescence OLED. researchgate.net This design achieved high efficiency (EQE of 32% at 1,000 cd m⁻²) and a very narrow emission (FWHM of 19 nm) for a pure-blue device. researchgate.net The device works by promoting efficient singlet-excited-state energy transfer from a sky-blue TADF assistant dopant to the pure-blue QAO-based emitter. researchgate.net This tandem structure, which stacks multiple emitting units, can further enhance performance, with reports of ultrahigh EQEs reaching 74.5% with low efficiency roll-off at high brightness. researchgate.net This demonstrates a powerful strategy for creating highly efficient and color-pure deep-blue OLEDs, which have historically been a significant challenge for the display industry. researchgate.net
Potential Applications Beyond OLEDs: A Research Outlook for this compound in Other Functional Materials
Photovoltaic Applications (Hypothetical Research Area)
While this compound and its derivatives have been primarily investigated for their role in OLEDs, their fundamental electronic and photophysical properties suggest a potential, albeit hypothetical, area of research in organic photovoltaics (OPVs). Quinoline (B57606) derivatives, in a broader sense, have already gained popularity in third-generation photovoltaic applications, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov
The suitability of a material for photovoltaic applications often depends on its absorption spectrum, energy levels (HOMO and LUMO), and charge transport capabilities. nih.gov The QAO core, with its extended π-conjugated system, is expected to exhibit strong absorption in the UV-visible region, a prerequisite for a light-harvesting material. smolecule.com
The donor-acceptor (D-A) character, which is intentionally engineered into QAO derivatives for OLEDs, is also a foundational concept in the design of organic photovoltaic materials. researchgate.net In an OPV device, a D-A interface is required to facilitate the dissociation of photogenerated excitons into free charge carriers. The well-defined HOMO and LUMO separation in QAO-based MR-TADF materials could be advantageous for creating a driving force for charge separation at an interface with a suitable donor or acceptor material. researchgate.net
Future research could explore the following:
Synthesis of QAO-based Donor and Acceptor Materials: By attaching strong electron-donating or electron-withdrawing groups to the QAO core, new materials could be synthesized specifically for use as either the donor or acceptor component in a bulk heterojunction solar cell.
Energy Level Tuning: Systematic modification of the QAO structure could be undertaken to align its HOMO and LUMO levels with those of other established photovoltaic materials to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of a potential device.
Role as an Interfacial Layer: The chemical stability and defined electronic structure of QAO could make it a candidate for use in interfacial layers within a solar cell stack, helping to improve charge extraction and device stability.
This remains a speculative research direction, and significant investigation would be required to determine if the promising properties of this compound in light emission can be translated into efficient light-to-electricity conversion.
Sensor Development (Hypothetical Research Area)
The unique photophysical properties and rigid, planar structure of this compound make it an intriguing candidate for the development of novel chemical sensors. Although this remains a hypothetical area of research, the core attributes of the molecule suggest significant potential for creating highly sensitive and selective detection systems. The intrinsic fluorescence of the quinolinoacridine core could be modulated by interactions with specific analytes, forming the basis of a "turn-on" or "turn-off" fluorescence sensing mechanism.
Hypothetical research in this area would focus on functionalizing the this compound scaffold with specific recognition moieties. These appended groups would be designed to selectively bind with target analytes, such as metal ions, anions, or small organic molecules. This binding event would, in turn, induce a conformational change or an electronic perturbation in the quinolinoacridine core, leading to a measurable change in its fluorescence emission.
Detailed Hypothetical Research Findings:
A hypothetical research program could synthesize a series of derivatives, where different receptor units are attached to the main this compound structure. For instance, a derivative functionalized with a crown ether moiety could be investigated for its ability to detect specific alkali metal cations. The binding of a cation within the crown ether could alter the electronic properties of the fluorophore, leading to a significant shift or quenching of the fluorescence.
Another potential research direction could involve the introduction of hydrogen-bonding donor or acceptor groups to create a sensor for specific anions. The interaction of the sensor molecule with the target anion through hydrogen bonding could restrict intramolecular rotation or alter the excited state dynamics, resulting in a pronounced fluorescence response.
The following interactive data table summarizes the hypothetical results of a study investigating two such derivatives for their sensing capabilities toward specific analytes.
| Derivative | Target Analyte | Sensing Mechanism | Detection Limit (M) | Fluorescence Change |
| QA-CE | K+ | Chelation-enhanced fluorescence | 1.5 x 10-7 | 15-fold increase |
| QA-HB | F- | Hydrogen bonding-induced quenching | 2.8 x 10-6 | 85% decrease |
In this hypothetical study, "QA-CE" represents a this compound derivative functionalized with a crown ether, and "QA-HB" is a derivative with a hydrogen-bond donating moiety. The data illustrates how chemical modification of the parent compound could lead to selective and sensitive detection of different ions. The significant fluorescence enhancement observed for QA-CE upon binding with potassium ions (K+) suggests a "turn-on" sensor, while the quenching of fluorescence in QA-HB in the presence of fluoride (B91410) ions (F-) indicates a "turn-off" mechanism. These hypothetical findings underscore the potential of this compound as a versatile platform for the design of advanced functional materials for chemical sensing applications.
Future Research Directions and Perspectives for Quinolino 3,2,1 De Acridine 5,9 Dione
Development of Novel Synthetic Routes for Quinolino[3,2,1-de]acridine-5,9-dione and Its Complex Derivatives
Future research will likely focus on creating more efficient, versatile, and environmentally friendly synthetic pathways to the this compound core and its complex derivatives. While multi-step organic synthesis is the current standard, there is a need for novel methodologies that offer higher yields and greater control over regioselectivity. smolecule.com
One documented approach for a derivative involves an Ullmann reaction followed by an intramolecular electrophilic cyclization in polyphosphoric acid to produce 3,6,8,11-tetramethyl-5H,9H-quino[3,2,1-de]acridine-5,9-dione. researchgate.net Future strategies could explore:
One-pot reactions: Developing cascade or domino reactions to construct the complex ring system in a single step, minimizing waste and purification steps.
C-H activation: Utilizing transition-metal-catalyzed C-H activation/annulation strategies, which are becoming increasingly powerful for the synthesis of complex polycyclic aromatic compounds.
Photocatalysis and electrochemistry: Employing light or electricity to drive key cyclization steps under mild conditions, offering an alternative to harsh reagents and high temperatures.
Flow chemistry: Implementing continuous flow synthesis to improve scalability, safety, and reproducibility of the synthetic process.
The synthesis of complex derivatives with precisely positioned functional groups is crucial for tuning the material's properties for specific applications. Research into selective functionalization of the aromatic core through late-stage modification will be essential for creating a diverse library of compounds for systematic structure-property relationship studies.
Advanced Computational Approaches for Precise Prediction of this compound Properties
Computational chemistry is a vital tool for accelerating the discovery and design of new materials based on the this compound scaffold. Future research will leverage increasingly sophisticated computational methods to predict a wide range of properties with high accuracy before undertaking laborious synthesis.
Theoretical calculations have already been employed to study how substituents, such as trimesityl groups, can enhance stability against aggregation while preserving the multiresonant character and narrow emission spectra of these compounds. smolecule.com Advanced computational approaches will likely include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods will continue to be instrumental for predicting ground and excited-state properties, including molecular geometries, frontier molecular orbital energies, absorption and emission spectra, and singlet-triplet energy gaps (ΔEST).
Machine Learning (ML) and Artificial Intelligence (AI): ML models trained on existing experimental and computational data could rapidly screen virtual libraries of thousands of potential derivatives to identify candidates with desired properties, such as high quantum yields or specific emission colors.
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the solid-state packing of these molecules, which is crucial for understanding and predicting charge transport properties and aggregation effects in thin films for electronic devices.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the behavior of these molecules in complex environments, such as in biological systems or within an organic light-emitting diode (OLED) device stack.
These advanced computational tools will enable a more rational, "design-on-demand" approach to developing new this compound-based materials.
Multi-Functional Material Design Incorporating the this compound Core
The rigid, planar structure and unique electronic properties of the this compound core make it an excellent building block for a variety of multi-functional materials. A primary area of future development is in optoelectronics, particularly in the design of advanced emitters for OLEDs. smolecule.com
Key research directions include:
Thermally Activated Delayed Fluorescence (TADF) Emitters: The core structure is well-suited for designing multi-resonance TADF (MR-TADF) materials, which can achieve high color purity and near 100% internal quantum efficiency in OLEDs. researchgate.netrsc.org Future work will focus on tuning the core and peripheral substituents to access a wider range of emission colors, from deep blue to red and near-infrared. researchgate.net
Organic Lasers: The narrow emission spectra characteristic of MR-TADF materials make them promising candidates for gain media in organic solid-state lasers.
Fluorescent Probes and Sensors: The inherent luminescent properties of this scaffold can be harnessed to develop sensitive and selective fluorescent probes for detecting ions, small molecules, or biological macromolecules. smolecule.com
Organic Radicals: Reductive pathway engineering of derivatives can lead to the formation of stable organic radicals with unique electronic and magnetic properties, potentially for applications in spintronics and data storage. smolecule.com
The table below summarizes the performance of some isomeric TADF emitters based on the this compound core, highlighting the impact of molecular design on device efficiency. rsc.org
| Compound | ΔEST (eV) | PLQY (%) | Max EQE (%) | FWHM (nm) |
| QAOCz1 | - | - | - | - |
| QAOCz2 | - | - | - | - |
| QAOCz3 | 0.16 | 98.9 | 21.1 | 40 |
| This table is interactive. Data from a study on isomeric TADF emitters. rsc.org |
Exploration of New Excited-State Dynamics in this compound Systems
A deeper understanding of the photophysical processes occurring in this compound systems is critical for designing next-generation materials. Future research will delve into the intricate details of their excited-state dynamics using advanced spectroscopic techniques.
The short-range charge transfer nature of the excited state is a key feature that contributes to the narrow emission spectra. smolecule.com Future studies will aim to:
Elucidate Structure-Property Relationships: Systematically investigate how the type and position of substituents influence key photophysical parameters like the singlet-triplet energy gap (ΔEST), reverse intersystem crossing (RISC) rates, and fluorescence lifetimes. For example, studies have shown that weakening the donor-acceptor interaction between the core and substituents can decrease ΔEST and significantly increase the photoluminescence quantum yield (PLQY). rsc.org
Transient Absorption Spectroscopy: Utilize femtosecond and nanosecond transient absorption spectroscopy to directly observe the populations of singlet and triplet excited states and map the energy transfer pathways.
Control of Intermolecular Interactions: Investigate how molecular packing and aggregation in the solid state affect excited-state dynamics, leading to phenomena like aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).
Exciplex and Electroplex Formation: Explore the formation of excited-state complexes (exciplexes and electroplexes) in device architectures, which can influence device efficiency and stability.
These fundamental studies will provide the knowledge needed to rationally control the excited-state behavior and maximize the performance of devices based on these materials.
Methodologies for Overcoming Current Limitations in this compound-Based Devices and Systems
While promising, materials based on this compound face challenges that need to be addressed to realize their full potential in practical applications. Future research will focus on developing methodologies to overcome limitations related to stability, efficiency roll-off, and color purity in devices.
Strategies to overcome these limitations include:
Enhancing Molecular Stability: The incorporation of sterically demanding groups, such as trimesityl substituents, has been shown to enhance stability against aggregation, which can improve the operational lifetime of OLEDs. smolecule.com Further exploration of bulky "shielding" units can prevent detrimental intermolecular interactions.
Reducing Efficiency Roll-Off: At high brightness levels, OLED efficiency often decreases, a phenomenon known as efficiency roll-off. Molecular design strategies aimed at shortening the TADF lifetime and balancing charge transport within the device can mitigate this issue.
Improving Color Purity: While MR-TADF emitters based on this core can produce very narrow emission, further narrowing the full-width at half-maximum (FWHM) is desirable for display applications. rsc.org This can be achieved by designing more rigid molecular structures that minimize vibrational broadening.
Device Engineering: Optimizing the architecture of OLEDs, including the charge transport and blocking layers, is crucial for maximizing the performance of new emitters. This involves ensuring efficient charge injection and confinement within the emissive layer.
The table below illustrates how strategic substitution can improve key OLED performance metrics. rsc.org
| Parameter | Description | Improvement Strategy |
| External Quantum Efficiency (EQE) | Ratio of photons emitted to electrons injected. | Weaken D-A interaction to increase PLQY. |
| Full-Width at Half-Maximum (FWHM) | A measure of the spectral width and color purity. | Increase molecular rigidity. |
| Stability | The operational lifetime of the device. | Add bulky substituents to prevent aggregation. |
| This table is interactive. |
Emerging Research Opportunities for this compound in Interdisciplinary Fields
Beyond materials science, the this compound scaffold presents exciting opportunities in interdisciplinary fields, most notably in biology and medicine.
Medicinal Chemistry and Oncology: The acridine (B1665455) moiety is a well-known DNA intercalator, and many acridine derivatives exhibit anticancer properties. smolecule.com Research suggests that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, possibly through mechanisms involving apoptosis induction and cell proliferation inhibition. smolecule.com Future work could focus on synthesizing and screening libraries of these compounds to identify potent and selective anticancer agents. Their interaction with biomolecules like proteins could also be explored for therapeutic purposes. smolecule.com
Bioimaging: The strong fluorescence of these compounds makes them potential candidates for use as probes in biological imaging. smolecule.com Derivatives could be functionalized with targeting moieties to allow for the specific visualization of cells, organelles, or disease markers.
Photodynamic Therapy (PDT): As photosensitizers, these compounds could be designed to generate reactive oxygen species upon light irradiation, enabling their use in PDT to selectively destroy cancer cells.
Corrosion Inhibition: Acridine derivatives have been investigated as corrosion inhibitors for metals. The planar structure and presence of heteroatoms in the this compound core suggest it could effectively adsorb onto metal surfaces and protect them from corrosion, opening a new avenue in materials protection.
The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, computational scientists, biologists, and engineers to fully leverage the unique properties of this versatile molecular framework.
Q & A
Q. What are the key synthetic strategies for preparing QAO and its derivatives?
QAO is synthesized via intramolecular cyclization of precursors containing carbonyl and nitrogen moieties. For example, 3,5-dimethyl-2,6-dicyanoaniline undergoes Ullmann coupling with aryl halides, followed by cyclization in polyphosphoric acid to form the rigid QAO core . Derivatives like 3-PhQAD and 7-PhQAD are synthesized by introducing phenyl groups at specific positions via Suzuki-Miyaura cross-coupling reactions . Key steps include optimizing reaction time and temperature to ensure high yields and purity.
Q. How are photophysical properties (e.g., PLQY, ΔEST) of QAO-based emitters characterized?
Photoluminescence quantum yield (PLQY) is measured using integrating spheres with calibrated excitation sources, while ΔEST (singlet-triplet energy gap) is determined via fluorescence and phosphorescence spectra at cryogenic temperatures (77 K) . Time-resolved photoluminescence (TRPL) further quantifies delayed fluorescence components, confirming thermally activated delayed fluorescence (TADF) behavior .
Q. What role do substituents play in modulating QAO's emission properties?
Substituent position and electron-donating/-withdrawing effects critically influence emission. For instance, carbazole substituents at meta positions (e.g., QAOCz3) weaken donor-acceptor (D–A) interactions, increasing molecular rigidity and PLQY (up to 98.9%) while reducing ΔEST (0.16 eV) . Asymmetric substitution (e.g., 3-PhQAD vs. 7-PhQAD) alters vibronic coupling, affecting full-width-at-half-maximum (FWHM) and external quantum efficiency (EQE) in devices .
Advanced Research Questions
Q. How can efficiency roll-off in QAO-based OLEDs be mitigated?
Efficiency roll-off arises from triplet-triplet annihilation (TTA) and singlet-polaron annihilation (SPA). Strategies include:
- Dopant concentration optimization : Reducing doping levels (e.g., 9 wt% DDiKTa in DPEPO) minimizes exciton density, lowering TTA .
- Host material engineering : Using high-triplet-energy hosts like DPEPO prevents reverse energy transfer .
- Structural modifications : Introducing bulky groups (e.g., mesityl in Mes3DiKTa) suppresses aggregation and exciton quenching .
Q. What methodologies enable precise control of vibronic coupling for narrowband emission?
Narrowband emission requires suppressing high-frequency vibronic coupling while enhancing low-frequency modes. For QAO derivatives:
Q. How do isomer-specific configurations impact device performance?
Isomeric differences alter exciton dynamics. QAOCz3, with a para-carbazole linkage, exhibits weaker D–A interaction and higher PLQY (98.9%) compared to ortho/meta isomers. This configuration reduces non-radiative decay, achieving a peak EQE of 21.1% in OLEDs . Asymmetric isomers (e.g., 3-PhQAD) show higher EQE (19.1%) than symmetric counterparts (7-PhQAD, 18.7%) due to reduced aggregation-induced quenching .
Q. What experimental and computational tools analyze exciton diffusion in QAO-based systems?
- Time-resolved PL with quencher titration : Quantifies triplet diffusion length (e.g., <10 nm for DiKTa) by measuring exciton quenching efficiency .
- Multiscale modeling : Combines molecular dynamics (MD) for packing simulations and TD-DFT for exciton transfer rates, revealing limited triplet diffusion in rigid QAO frameworks .
Q. How can QAO derivatives be engineered for red-shifted emission without sacrificing color purity?
Red-shifting requires extending conjugation while maintaining MR-TADF properties. Malononitrile-substituted QAO derivatives achieve this via:
- J-aggregate formation : Enhances red emission (λPL = 480 nm) with FWHM <36 nm in solid state .
- Electron-deficient substituents : Increase intramolecular charge transfer (ICT) without disrupting resonance effects, as seen in TPA/DPA-decorated DiKTa derivatives .
Contradictions and Validation
Q. Why do some studies report conflicting PLQY values for similar QAO derivatives?
Discrepancies arise from measurement conditions (e.g., solvent polarity, film vs. solution) and synthetic purity. For instance, QAOCz3 shows 98.9% PLQY in doped films but lower values in solution due to aggregation . Rigorous solvent annealing and mass spectrometry (MS) validation of molecular integrity are critical for reproducibility .
Q. How can computational predictions align with experimental ΔEST values?
Single-reference TD-DFT often underestimates ΔEST due to neglect of spin-orbit coupling (SOC) and Herzberg-Teller effects. Hybrid methods (e.g., CASSCF/NEVPT2) improve accuracy, as demonstrated for 7-PhQAD, where HTVC accounts for >90% of intersystem crossing (ISC) rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
